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molecular formula C19H24N2O B8476207 1,3-Di-(2,4,6-trimethylphenyl)urea CAS No. 6095-81-4

1,3-Di-(2,4,6-trimethylphenyl)urea

Cat. No. B8476207
M. Wt: 296.4 g/mol
InChI Key: PKEYCOSNQNZVFO-UHFFFAOYSA-N
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Patent
US07351845B2

Procedure details

2,4,6-Trimethylphenyl isocyanate (Lancaster Co., 20.5 g, 0.127 mol) and 2,4,6-trimethylaniline (17.2 g, 0.127 mol) were reacted in a procedure analogous to that described in Example 1, giving a brown solution. A thick, white flaky precipitate was observed to form about 2 hours after aniline addition. This material was collected by filtration, rinsed with hexanes, and dried in vacuo (crop 1). The CHCl3 reaction filtrate (also containing rinse hexanes) was set aside and was observed to produce additional white precipitate overnight. It was concentrated somewhat using a rotary evaporator and insolubles were similarly collected by filtration, rinsed with hexanes until a pinkish impurity was removed, and dried (crop 2). Three additional crops of material were collected in this fashion. Crop 3 was collected by removal of volatiles from the filtrate of crop 2, crushing the resultant solid, slurrying it in hexanes overnight, and collecting insolubles by filtration and rinsing them with hexanes. Crop 4 was collected by removal of volatiles from the filtrate of crop 3, slurrying with petroleum ether, and collecting insolubles by filtration and rinsing them with petroleum ether. Crop 5 was collected identically by treatment of the filtrate from Crop 4, using smaller slurry and rinse volumes of petroleum ether. The weights of crops 1 to 5 were 11.1 g, 8.32 g, 5.96 g, 2.30 g, and 4.19 g, respectively (total 31.9 g, 84.6%). 1H NMR (solid state CRAMPS, 500 MHz): δ 7.5 (br, aryl), 6.1 and 5.1 (NH), 1.4, 0.9 (sh), and 0.5 (sh) (overlapping, CH3). 13C{1H} NMR (solid state CPMAS, 50 MHz): δ 157.9 and 154.9 (br, C=0, 1 C), 135.0, 129.6, 128.7, and 127.6 (aryl, 12 C), 22.8, 20.0, 19.4, and 17.9 (CH3, 6 C). IR (KBr pellet): 3286 (vs), 3003 (w), 2972 (m), 2918 (s), 2855 (w), 1640 (vs), 1609 (s), 1553 (vs), 1485 (m), 1470 (sh), 1446 (sh), 1377 (w), 1308 (w), 1285 (w), 1252 (sh), 1223 (s), 1065 (w), 1032 (w), 1013 (w), 882 (w), 849 (m), 760 (w), 748 (w), 721 (sh), 696 (m), 580 (w) cm−1. FD-MS m/z (%): 296.7 (MH+, 100). Exact mass calculated for C19H24N2O: 296.19. Melting point (DSC): onset (extrapolated) 236° C., max. 240° C.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[N:10]=[C:11]=[O:12].[CH3:13][C:14]1[CH:20]=[C:19]([CH3:21])[CH:18]=[C:17]([CH3:22])[C:15]=1[NH2:16].NC1C=CC=CC=1>>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[NH:10][C:11]([NH:16][C:15]1[C:17]([CH3:22])=[CH:18][C:19]([CH3:21])=[CH:20][C:14]=1[CH3:13])=[O:12]

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)N=C=O
Name
Quantity
17.2 g
Type
reactant
Smiles
CC1=C(N)C(=CC(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a brown solution
CUSTOM
Type
CUSTOM
Details
to form about 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
This material was collected by filtration
WASH
Type
WASH
Details
rinsed with hexanes
CUSTOM
Type
CUSTOM
Details
dried in vacuo (crop 1)
CUSTOM
Type
CUSTOM
Details
The CHCl3 reaction filtrate (
ADDITION
Type
ADDITION
Details
also containing
WASH
Type
WASH
Details
rinse hexanes)
CUSTOM
Type
CUSTOM
Details
to produce additional white precipitate overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated somewhat
CUSTOM
Type
CUSTOM
Details
a rotary evaporator and insolubles
FILTRATION
Type
FILTRATION
Details
were similarly collected by filtration
WASH
Type
WASH
Details
rinsed with hexanes until a pinkish impurity
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
dried (crop 2)
CUSTOM
Type
CUSTOM
Details
Three additional crops of material were collected in this fashion
CUSTOM
Type
CUSTOM
Details
Crop 3 was collected by removal of volatiles from the filtrate of crop 2
CUSTOM
Type
CUSTOM
Details
crushing the resultant solid
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
collecting insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinsing them with hexanes
CUSTOM
Type
CUSTOM
Details
Crop 4 was collected by removal of volatiles from the filtrate of crop 3
CUSTOM
Type
CUSTOM
Details
collecting insolubles
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinsing them with petroleum ether
CUSTOM
Type
CUSTOM
Details
Crop 5 was collected identically by treatment of the filtrate from Crop 4
WASH
Type
WASH
Details
rinse volumes of petroleum ether
CUSTOM
Type
CUSTOM
Details
onset (extrapolated) 236° C., max
CUSTOM
Type
CUSTOM
Details
240° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)NC(=O)NC1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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